molecular formula C25H36ClN3O5S B1469843 Boc-ala-pro-nva-4-chloro-sbzl CAS No. 90171-50-9

Boc-ala-pro-nva-4-chloro-sbzl

Cat. No.: B1469843
CAS No.: 90171-50-9
M. Wt: 526.1 g/mol
InChI Key: ILVSMEXNXGFDPM-UHFFFAOYSA-N
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Description

Boc-ala-pro-nva-4-chloro-sbzl, also known as S-[(4-chlorophenyl)methyl] 2-[[1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carbonyl]amino]pentanethioate, is a synthetic compound with the molecular formula C25H36ClN3O5S and a molecular weight of 526.09 g/mol. This compound is primarily used as a substrate for human neutrophil elastase and porcine pancreatic elastase .

Mechanism of Action

Target of Action

The primary target of Boc-Ala-Pro-Nva-4-Chloro-Sbzl is human neutrophil elastase . This enzyme plays a crucial role in the immune response, particularly in the process of phagocytosis where it helps to destroy bacteria and other foreign substances .

Mode of Action

this compound interacts with its target, human neutrophil elastase, by serving as a substrate . The compound is cleaved by the enzyme, which is a common interaction between enzymes and their substrates .

Biochemical Pathways

The cleavage of this compound by human neutrophil elastase is part of the broader proteolytic pathway. This pathway involves the breakdown of proteins into smaller peptides or amino acids, which can then be used in various biological processes .

Pharmacokinetics

As a substrate for human neutrophil elastase, it is likely that the compound is metabolized through enzymatic cleavage .

Result of Action

The cleavage of this compound by human neutrophil elastase results in the production of smaller peptide fragments . These fragments can then participate in various biological processes, depending on their specific structures and properties .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the activity of human neutrophil elastase, and therefore the cleavage of this compound, can be affected by factors such as pH and temperature . Additionally, the presence of other molecules can also influence the interaction between this compound and human neutrophil elastase .

Biochemical Analysis

Biochemical Properties

Boc-ala-pro-nva-4-chloro-sbzl is a peptidyl p-chlorobenzyl thioester, making it an excellent substrate for human neutrophil elastase and porcine pancreatic elastase . The compound interacts with these enzymes by mimicking their natural substrates, allowing researchers to study the enzyme’s activity and inhibition. The interaction between this compound and elastase involves the cleavage of the thioester bond, releasing the 4-chlorobenzyl group and providing a measurable readout of enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C, but its activity may decrease over prolonged storage or repeated freeze-thaw cycles . Long-term studies have shown that this compound can maintain its effectiveness in in vitro assays, but its stability in in vivo settings may vary depending on the biological environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-ala-pro-nva-4-chloro-sbzl involves multiple steps, starting with the protection of amino acids and the formation of peptide bonds. The general synthetic route includes:

    Protection of Amino Acids: The amino acids are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.

    Peptide Bond Formation: The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

    Thioester Formation: The final step involves the formation of the thioester bond with 4-chlorobenzyl thiol under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Boc-ala-pro-nva-4-chloro-sbzl undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids and 4-chlorobenzyl thiol.

    Oxidation: Oxidative cleavage of the thioester bond can occur in the presence of oxidizing agents such as hydrogen peroxide or peracids.

    Substitution: The 4-chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Hydrogen peroxide (H2O2) or peracids.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: Amino acids and 4-chlorobenzyl thiol.

    Oxidation: Corresponding sulfoxides or sulfones.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Boc-ala-pro-nva-4-chloro-sbzl is widely used in scientific research due to its role as a substrate for elastase enzymes. Its applications include:

    Biochemistry: Used to study the activity and inhibition of elastase enzymes.

    Pharmacology: Employed in drug discovery and development to screen for elastase inhibitors.

    Medicine: Investigated for its potential therapeutic applications in diseases involving elastase activity, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

    Industry: Utilized in the production of diagnostic kits and assays for elastase activity.

Comparison with Similar Compounds

Similar Compounds

    Boc-ala-pro-nva-p-nitro-sbzl: Similar structure but with a nitro group instead of a chloro group.

    Boc-ala-pro-nva-4-methyl-sbzl: Similar structure but with a methyl group instead of a chloro group.

    Boc-ala-pro-nva-4-fluoro-sbzl: Similar structure but with a fluoro group instead of a chloro group.

Uniqueness

Boc-ala-pro-nva-4-chloro-sbzl is unique due to its specific interaction with elastase enzymes, making it an ideal substrate for studying elastase activity. The presence of the 4-chloro group enhances its binding affinity and specificity compared to other similar compounds.

Biological Activity

Boc-Ala-Pro-Nva-4-chloro-SBzl is a synthetic compound that exhibits significant biological activity, particularly as a substrate for proteolytic enzymes such as human neutrophil elastase (HNE) and porcine pancreatic elastase. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

Chemical Structure and Properties

  • Chemical Name: this compound
  • CAS Number: 90171-50-9
  • Molecular Weight: Not specified in available literature
  • Functionality: Serves as a peptidyl p-chlorobenzyl thioester, acting primarily as a substrate for elastases.

Biological Significance
this compound is recognized for its role in studying protease activity and inhibition. It is particularly effective in assays measuring the activity of HNE, which is implicated in various inflammatory processes and diseases.

This compound functions by mimicking natural substrates of elastases. Upon cleavage by these enzymes, it releases detectable products that can be quantified spectrophotometrically. The substrate's design allows for high specificity towards HNE, making it invaluable in biochemical assays.

Hydrolysis Reaction
The hydrolysis of this compound can be summarized as follows:

Substrate+ElastaseCleaved Products\text{Substrate}+\text{Elastase}\rightarrow \text{Cleaved Products}

Enzymatic Activity Studies

  • Substrate Specificity
    • This compound has been shown to be one of the best substrates for HNE. In a study, the substrate was used at a concentration of 1 mM to assess enzymatic activity, which was measured using spectrophotometric methods at 405 nm .
  • Inhibition Studies
    • Research indicates that the presence of α1-antitrypsin (AAT) significantly affects the activity of HNE when using this compound as a substrate. The study found that AAT could inhibit the enzymatic activity, highlighting its potential role in therapeutic applications against elastase-mediated tissue damage .
  • Kinetic Analysis
    • Kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) were derived from experiments utilizing this compound. These parameters are crucial for understanding the efficiency and dynamics of enzyme-substrate interactions .

Case Studies

StudyFindings
Study on Neutrophil Elastase Utilized this compound to investigate the effects of autoprocessing on HNE activity. Results showed reduced inhibition efficacy post-autoprocessing .
Inflammation Models Application of HNE in murine models demonstrated that this compound could effectively measure elastase activity related to emphysema-like changes .
Protease Inhibition Investigated the role of non-canonical amino acids in enhancing the stability and specificity of protease inhibitors in conjunction with this compound .

Properties

IUPAC Name

S-[(4-chlorophenyl)methyl] 2-[[1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carbonyl]amino]pentanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36ClN3O5S/c1-6-8-19(23(32)35-15-17-10-12-18(26)13-11-17)28-21(30)20-9-7-14-29(20)22(31)16(2)27-24(33)34-25(3,4)5/h10-13,16,19-20H,6-9,14-15H2,1-5H3,(H,27,33)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVSMEXNXGFDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)SCC1=CC=C(C=C1)Cl)NC(=O)C2CCCN2C(=O)C(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20409051
Record name Boc-Ala-Pro-Nva p-chlorothiobenzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90171-50-9
Record name Boc-Ala-Pro-Nva p-chlorothiobenzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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